

Avenacein Y: A Comprehensive Technical Overview

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Compound of Interest

Compound Name: Avenacein Y

Cat. No.: B1666146

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Introduction

Avenacein Y is a mycotoxin produced by several species of *Fusarium*, a genus of filamentous fungi commonly found in soil and on plants. First described as "antibiotic Y," this compound has been identified in various cereal crops and is of interest to the scientific community due to its biological activities. This technical guide provides a detailed overview of the physicochemical properties, experimental protocols for isolation and characterization, and insights into the biological activities of **Avenacein Y**.

Physicochemical Properties

Avenacein Y is a polyketide-derived metabolite with a complex chemical structure. A summary of its key physicochemical properties is presented in the table below.

Property	Value	Source
Molecular Formula	C ₁₅ H ₁₀ O ₈	[1]
Molecular Weight	318.24 g/mol	[2]
CAS Number	93752-78-4	[2]
IUPAC Name	4-hydroxy-3-(4-hydroxy-2-oxo-2H-pyran-3-yl)-6-methyl-2H-pyran-2-one	N/A
Appearance	Solid powder	[2]
Solubility	Soluble in DMSO	[2]
Storage	Store at -20°C for long-term stability.	[2]

Table 1: Physicochemical Properties of **Avenacein Y**

Experimental Protocols

Isolation and Purification of **Avenacein Y** from *Fusarium avenaceum*

The following protocol is based on the methodology described by Goliński et al. (1986) for the isolation of "antibiotic Y," which has been identified as **Avenacein Y**.

1. Fungal Culture and Toxin Production:

- *Fusarium avenaceum* strains are cultured on a solid substrate, such as autoclaved wheat or corn kernels.
- The inoculated substrate is incubated in the dark at a controlled temperature (e.g., 25°C) for a period sufficient for fungal growth and toxin production (typically several weeks).

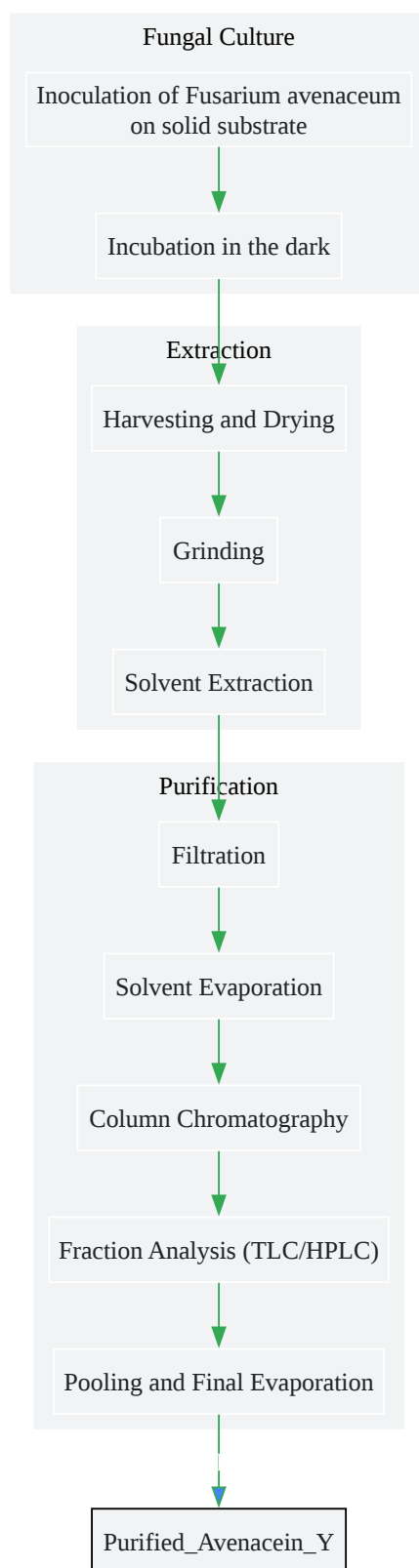
2. Extraction:

- The fungal culture is harvested and dried.

- The dried material is ground to a fine powder.
- **Avenacein Y** is extracted from the powder using a suitable organic solvent, such as a mixture of acetonitrile and water.

3. Purification:

- The crude extract is filtered to remove solid debris.
- The solvent is evaporated under reduced pressure to yield a concentrated extract.
- The concentrate is subjected to column chromatography for purification. A variety of stationary phases can be employed, such as silica gel or reverse-phase C18 material.
- Elution is performed with a gradient of solvents to separate **Avenacein Y** from other metabolites.
- Fractions are collected and analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing the pure compound.
- Fractions containing pure **Avenacein Y** are pooled, and the solvent is evaporated to yield the purified solid.



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Figure 1: Experimental workflow for the isolation and purification of **Avenacein Y**.

Spectroscopic Characterization

The structural elucidation of **Avenacein Y** relies on a combination of spectroscopic techniques. While specific spectral data for **Avenacein Y** is not widely available in public databases, the following outlines the expected analyses based on its known structure.

1. Ultraviolet-Visible (UV-Vis) Spectroscopy:

- A solution of **Avenacein Y** in a suitable solvent (e.g., methanol or ethanol) is prepared.
- The UV-Vis spectrum is recorded over a wavelength range of approximately 200-400 nm.
- The spectrum is expected to show absorption maxima characteristic of the chromophores present in the molecule.

2. Infrared (IR) Spectroscopy:

- A sample of solid **Avenacein Y** is prepared as a KBr pellet or analyzed using an ATR-FTIR spectrometer.
- The IR spectrum is recorded over the mid-infrared range (approx. 4000-400 cm^{-1}).
- Characteristic absorption bands for functional groups such as hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bonds (C=C) are identified.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- A sample of **Avenacein Y** is dissolved in a deuterated solvent (e.g., DMSO- d_6).
- ^1H NMR and ^{13}C NMR spectra are acquired.
- The chemical shifts, coupling constants, and integration of the signals in the ^1H NMR spectrum provide information about the number and connectivity of protons.
- The chemical shifts in the ^{13}C NMR spectrum reveal the different carbon environments within the molecule.

4. Mass Spectrometry (MS):

- The exact mass of **Avenacein Y** is determined using high-resolution mass spectrometry (HRMS).
- Fragmentation patterns observed in the mass spectrum can provide further structural information.

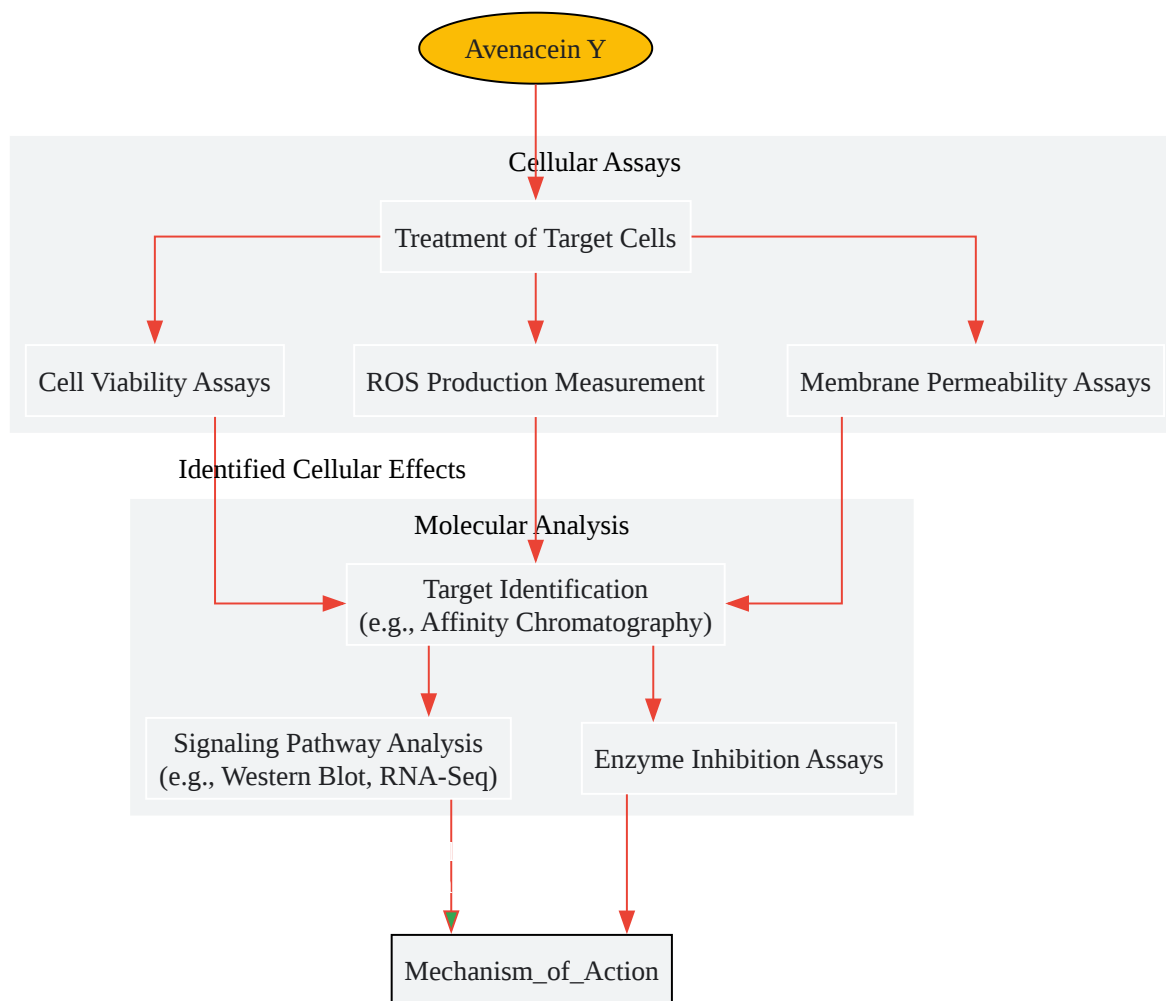
Biological Activity and Signaling Pathways

Avenacein Y is known to possess antibiotic properties[1]. However, detailed studies on its mechanism of action and its effects on specific cellular signaling pathways are limited in the currently available scientific literature.

Based on the activities of other fungal secondary metabolites, it is plausible that **Avenacein Y** may exert its biological effects through various mechanisms, such as:

- Inhibition of key enzymes: Many mycotoxins are known to inhibit essential enzymes in target organisms.
- Disruption of membrane integrity: Some fungal metabolites can interfere with cell membrane function, leading to leakage of cellular contents.
- Induction of oxidative stress: **Avenacein Y** might induce the production of reactive oxygen species (ROS), leading to cellular damage.

Further research is required to elucidate the precise molecular targets and signaling pathways modulated by **Avenacein Y**. A hypothetical workflow for investigating these aspects is presented below.



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Figure 2: A logical workflow for investigating the mechanism of action of **Avenacein Y**.

Conclusion

Avenacein Y is a fungal metabolite with established antibiotic properties. This guide has summarized its known physicochemical characteristics and provided a foundational experimental protocol for its isolation and purification. While detailed spectroscopic data and a

comprehensive understanding of its mechanism of action and impact on cellular signaling pathways remain areas for further investigation, the information presented here serves as a valuable resource for researchers and professionals in the fields of natural product chemistry, mycotoxicology, and drug development. Future studies are encouraged to fill the existing knowledge gaps and to fully explore the therapeutic potential of this intriguing molecule.

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